molecular formula C9H14ClN3O2S B2419437 Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride CAS No. 2445784-51-8

Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride

Cat. No.: B2419437
CAS No.: 2445784-51-8
M. Wt: 263.74
InChI Key: VXGROVWQUOGVEX-UHFFFAOYSA-N
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Description

Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride typically involves the reaction of piperidine with a thiadiazole derivative. One common method involves the use of methyl hydrazinecarbodithioate and a suitable piperidine derivative under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thiadiazole compounds. These products can be further utilized in various applications depending on their chemical properties.

Scientific Research Applications

Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases.

    Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of novel drugs with improved efficacy and safety profiles.

    Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride is unique due to its specific combination of the piperidine ring and thiadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S.ClH/c1-14-9(13)8-12-11-7(15-8)6-4-2-3-5-10-6;/h6,10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGROVWQUOGVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(S1)C2CCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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